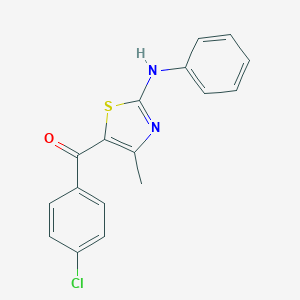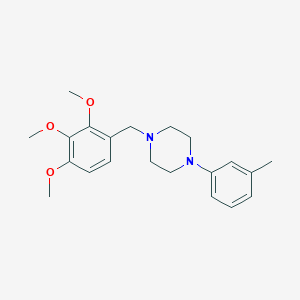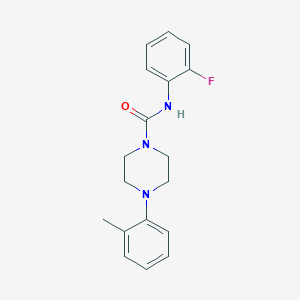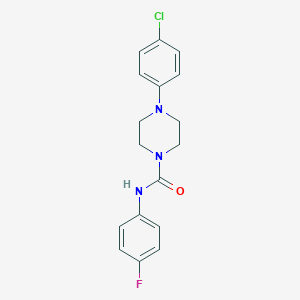
(2-Anilino-4-methyl-1,3-thiazol-5-yl)(4-chlorophenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Anilino-4-methyl-1,3-thiazol-5-yl)(4-chlorophenyl)methanone, also known as ACT-246475, is a small molecule inhibitor that has been studied for its potential use in treating various diseases.
作用機序
(2-Anilino-4-methyl-1,3-thiazol-5-yl)(4-chlorophenyl)methanone works by inhibiting the activity of a protein called bromodomain-containing protein 4 (BRD4). BRD4 is involved in the regulation of gene expression and is often overexpressed in cancer cells. By inhibiting the activity of BRD4, (2-Anilino-4-methyl-1,3-thiazol-5-yl)(4-chlorophenyl)methanone can block the growth of cancer cells and reduce inflammation.
Biochemical and Physiological Effects:
(2-Anilino-4-methyl-1,3-thiazol-5-yl)(4-chlorophenyl)methanone has been shown to have several biochemical and physiological effects. In preclinical studies, (2-Anilino-4-methyl-1,3-thiazol-5-yl)(4-chlorophenyl)methanone has been shown to inhibit the growth of cancer cells, reduce inflammation, and improve cognitive function in animal models of neurological disorders.
実験室実験の利点と制限
One advantage of using (2-Anilino-4-methyl-1,3-thiazol-5-yl)(4-chlorophenyl)methanone in lab experiments is that it has shown promising results in preclinical studies. However, one limitation is that more research is needed to determine its safety and efficacy in humans.
将来の方向性
There are several future directions for the study of (2-Anilino-4-methyl-1,3-thiazol-5-yl)(4-chlorophenyl)methanone. One direction is to further investigate its potential use in treating cancer and inflammation. Another direction is to study its potential use in treating neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, more research is needed to determine its safety and efficacy in humans and to develop more effective methods for delivering the drug.
合成法
The synthesis of (2-Anilino-4-methyl-1,3-thiazol-5-yl)(4-chlorophenyl)methanone involves several steps. The first step is the preparation of 2-amino-4-methylthiazole-5-carbaldehyde, which is then reacted with aniline to form (2-anilino-4-methyl-1,3-thiazol-5-yl)methanol. This compound is then reacted with 4-chlorobenzophenone to form the final product, (2-Anilino-4-methyl-1,3-thiazol-5-yl)(4-chlorophenyl)methanone.
科学的研究の応用
(2-Anilino-4-methyl-1,3-thiazol-5-yl)(4-chlorophenyl)methanone has been studied for its potential use in treating various diseases, including cancer, inflammation, and neurological disorders. In preclinical studies, (2-Anilino-4-methyl-1,3-thiazol-5-yl)(4-chlorophenyl)methanone has shown promising results in inhibiting the growth of cancer cells and reducing inflammation.
特性
分子式 |
C17H13ClN2OS |
|---|---|
分子量 |
328.8 g/mol |
IUPAC名 |
(2-anilino-4-methyl-1,3-thiazol-5-yl)-(4-chlorophenyl)methanone |
InChI |
InChI=1S/C17H13ClN2OS/c1-11-16(15(21)12-7-9-13(18)10-8-12)22-17(19-11)20-14-5-3-2-4-6-14/h2-10H,1H3,(H,19,20) |
InChIキー |
GLGFQOBGRNQHIJ-UHFFFAOYSA-N |
SMILES |
CC1=C(SC(=N1)NC2=CC=CC=C2)C(=O)C3=CC=C(C=C3)Cl |
正規SMILES |
CC1=C(SC(=N1)NC2=CC=CC=C2)C(=O)C3=CC=C(C=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![N-[(1-benzyl-5-chloro-1H-benzimidazol-2-yl)methyl]-N-[4-(4-morpholinyl)phenyl]amine](/img/structure/B281853.png)
![2-[(4-benzyl-1-piperazinyl)methyl]-1-ethyl-1H-benzimidazole](/img/structure/B281854.png)
![1-benzyl-2-[(4-benzyl-1-piperazinyl)methyl]-5-chloro-1H-benzimidazole](/img/structure/B281855.png)
![N-{4-[4-(4-chlorophenyl)-1-piperazinyl]phenyl}-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]amine](/img/structure/B281858.png)
![N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-N-{4-[4-(4-methylphenyl)-1-piperazinyl]phenyl}amine](/img/structure/B281859.png)
![4-[2-(4-Morpholinyl)anilino]-4-oxo-2-butenoic acid](/img/structure/B281863.png)
![4-{2-[4-(2-Methylphenyl)-1-piperazinyl]anilino}-4-oxo-2-butenoic acid](/img/structure/B281864.png)
![4-Oxo-4-[4-(4-propylphenyl)-1-piperazinyl]-2-butenoic acid](/img/structure/B281868.png)
![4-(2-{[4-(4-Isopropylphenyl)-1-piperazinyl]carbonyl}anilino)-4-oxo-2-butenoic acid](/img/structure/B281870.png)

